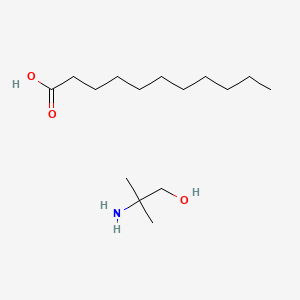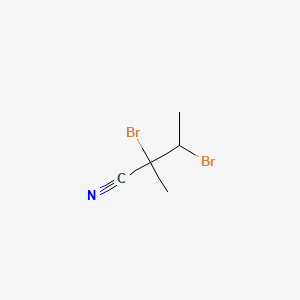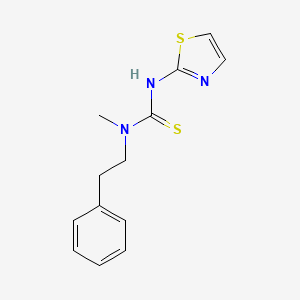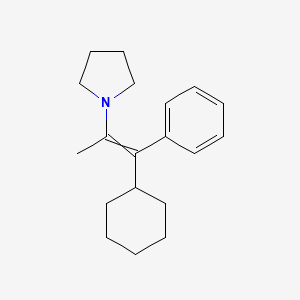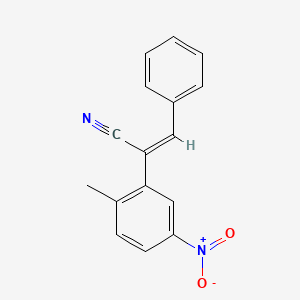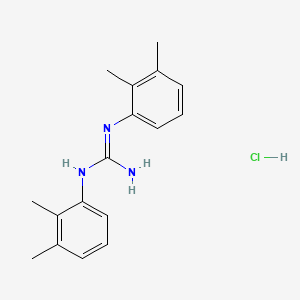
N,N'-Bis(dimethylphenyl)guanidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(dimethylphenyl)guanidine monohydrochloride is a chemical compound with the molecular formula C17H22ClN3 and a molecular weight of 303.82968 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylphenyl)guanidine monohydrochloride typically involves the reaction of dimethylphenylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the guanidine structure .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(dimethylphenyl)guanidine monohydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(dimethylphenyl)guanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted guanidine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(dimethylphenyl)guanidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(dimethylphenyl)guanidine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(phenyl)guanidine
- N,N’-Bis(dimethylphenyl)urea
- N,N’-Bis(dimethylphenyl)thiourea
Uniqueness
N,N’-Bis(dimethylphenyl)guanidine monohydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
97465-55-9 |
|---|---|
Molekularformel |
C17H22ClN3 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1,2-bis(2,3-dimethylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C17H21N3.ClH/c1-11-7-5-9-15(13(11)3)19-17(18)20-16-10-6-8-12(2)14(16)4;/h5-10H,1-4H3,(H3,18,19,20);1H |
InChI-Schlüssel |
RYQYLNYFIABLGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=NC2=CC=CC(=C2C)C)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


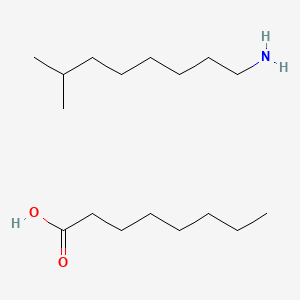
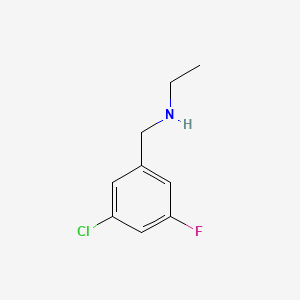
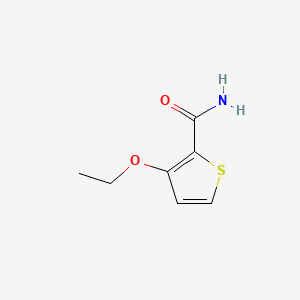
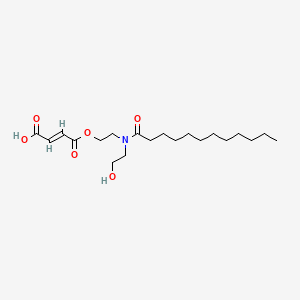
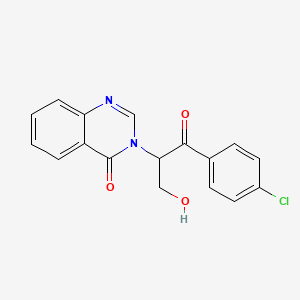
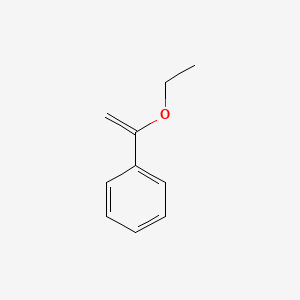
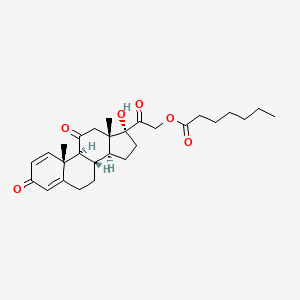
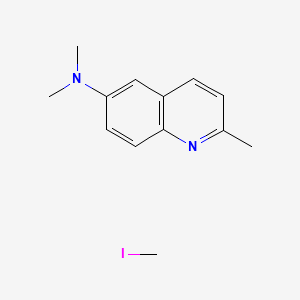
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
